2-Methyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile
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Overview
Description
2-Methyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The azetidine ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile and methylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Azetidine-2-carboxylic acid
Uniqueness
2-Methyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile is unique due to its specific combination of functional groups and the presence of the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-methyl-2-[3-(methylamino)azetidin-1-yl]propanenitrile |
InChI |
InChI=1S/C8H15N3/c1-8(2,6-9)11-4-7(5-11)10-3/h7,10H,4-5H2,1-3H3 |
InChI Key |
RJZFODBNOUPCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)N1CC(C1)NC |
Origin of Product |
United States |
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